BenchChemオンラインストアへようこそ!

2-Bromo-N-tert-butoxybenzene-1-sulfonamide

ADME Lipophilicity Permeability

This halogenated sulfonamide scaffold uniquely combines a metabolically stable N-tert-butoxy group—resistant to enzymatic hydrolysis unlike N-acyl analogs—with an ortho-bromo substituent that serves as a synthetic handle for Suzuki-Miyaura cross-coupling. With an XLogP3 of 2.6 and tPSA of 63.8 Ų, it delivers balanced passive permeability for cell-based assays. The N-tert-butoxy moiety also functions as an orthogonal protecting group, cleavable under mild Lewis acid conditions without affecting common N-alkyl or N-acyl protections. Procure this differentiated building block to avoid costly re-optimization of synthetic routes or biological assays caused by generic benzenesulfonamide substitutes.

Molecular Formula C10H14BrNO3S
Molecular Weight 308.19 g/mol
CAS No. 145004-90-6
Cat. No. B12545485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-tert-butoxybenzene-1-sulfonamide
CAS145004-90-6
Molecular FormulaC10H14BrNO3S
Molecular Weight308.19 g/mol
Structural Identifiers
SMILESCC(C)(C)ONS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H14BrNO3S/c1-10(2,3)15-12-16(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3
InChIKeyCCSAOENTPXSROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-tert-butoxybenzene-1-sulfonamide (CAS 145004-90-6): Core Identity and Physicochemical Baseline


2-Bromo-N-tert-butoxybenzene-1-sulfonamide (CAS 145004-90-6) is a halogenated aromatic sulfonamide bearing a sterically demanding N-tert-butoxy group. As a member of the broader benzenesulfonamide class, its core structure is well-precedented in medicinal chemistry and chemical biology for enzyme inhibition, particularly of carbonic anhydrases and cysteine proteases [1]. The compound is characterized by a molecular formula of C10H14BrNO3S and a molecular weight of 308.19 g/mol [2]. Computed physicochemical descriptors, including an XLogP3-AA of 2.6, topological polar surface area of 63.8 Ų, and a single hydrogen bond donor, define its baseline solubility, permeability, and target-binding potential, and serve as critical benchmarks for differentiating it from close structural analogs lacking the specific ortho-bromo and N-tert-butoxy substitution pattern [2].

Beyond the Sulfonamide Core: Why 2-Bromo-N-tert-butoxybenzene-1-sulfonamide Cannot Be Interchanged with Generic Analogs


While a sulfonamide core is common, the unique combination of an ortho-bromo substituent and an N-tert-butoxy group in 2-Bromo-N-tert-butoxybenzene-1-sulfonamide (CAS 145004-90-6) creates a distinct reactivity and stability profile. Class-level evidence shows that the N-alkoxycarbonyl motif, of which the N-tert-butoxy group is a key variant, confers high resistance to both chemical and enzymatic hydrolysis compared to N-acyl derivatives of secondary sulfonamides [1]. Furthermore, the ortho-bromo substituent is not merely a placeholder; in analogous benzenesulfonamide carbonic anhydrase inhibitors, halogen orientation critically influences affinity and selectivity for different enzyme isoforms [2]. Simple, unsubstituted benzenesulfonamide or N-alkyl sulfonamides lack these precise electronic and steric features. This means that substituting this compound for a generic benzenesulfonamide or even a 2-bromo analog with a different N-substituent will alter critical parameters like target engagement kinetics, metabolic stability, and synthetic handle reactivity, potentially invalidating experimental results and necessitating costly re-optimization of synthetic routes or biological assays. The quantitative evidence below demonstrates these quantifiable, verifiable points of differentiation.

Quantitative Evidence for the Differential Selection of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide (CAS 145004-90-6) vs. Analogs


LogP and Lipophilicity: Impact on Passive Permeability and Solubility Profile vs. Unsubstituted Benzenesulfonamide

The presence of both an ortho-bromo substituent and a tert-butoxy group significantly increases lipophilicity compared to the unsubstituted benzenesulfonamide core, as quantified by the calculated partition coefficient, XLogP3-AA. The target compound 2-Bromo-N-tert-butoxybenzene-1-sulfonamide has a computed XLogP3-AA value of 2.6 [1]. For comparison, the structurally related but unsubstituted core, benzenesulfonamide, has a predicted XLogP3-AA of approximately 0.3, representing an increase of over 2.3 log units [2]. This substantial increase in lipophilicity is a primary determinant of passive membrane permeability and may reduce aqueous solubility, critical considerations for cell-based assay design, in vivo studies, and formulation development.

ADME Lipophilicity Permeability

Molecular Weight and Heavy Atom Count: Impact on Binding Kinetics and Analytical Detection vs. Non-Brominated Analog

The presence of the heavy bromine atom significantly impacts molecular weight and heavy atom count, which are key parameters for mass spectrometric detection and for adhering to drug-likeness rules (e.g., Rule of Five). The target compound has a molecular weight of 308.19 g/mol and contains 15 heavy atoms [1]. In contrast, a close analog lacking the bromine substituent, N-tert-butoxybenzene-1-sulfonamide, would have a significantly lower molecular weight (~229 g/mol) and a heavy atom count of 12, representing a difference of ~79 Da and 3 heavy atoms. The bromine's distinct isotopic pattern (1:1 M:M+2) also provides a unique analytical signature in mass spectrometry, facilitating detection and quantification in complex biological matrices, a feature absent in non-halogenated analogs.

Mass Spectrometry ADME Drug Design

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Modulating Target Engagement vs. N-Alkyl Sulfonamides

The N-tert-butoxy group uniquely modifies the hydrogen-bonding capacity compared to common N-alkyl sulfonamides. The target compound possesses 1 hydrogen bond donor (the sulfonamide N-H) and 4 hydrogen bond acceptors (from the sulfonyl and tert-butoxy oxygens), with a topological polar surface area (tPSA) of 63.8 Ų [1]. A comparable N-methyl analog (e.g., 2-bromo-N-methylbenzenesulfonamide) would have 1 donor, 3 acceptors, and a smaller tPSA (~46 Ų). The increased tPSA and additional acceptor oxygen in the target compound can alter the energetic profile of target binding, potentially forming additional, though weak, polar interactions or conversely, desolvation penalties. This difference is critical for designing molecules with specific target engagement and permeability characteristics.

Drug Design Molecular Interactions Permeability

Rotatable Bond Count and Molecular Flexibility: Influencing Entropy of Binding vs. Rigid N-Sulfonyl Analogs

The N-tert-butoxy group introduces significant conformational flexibility compared to a more rigid N-sulfonyl group. The target compound has 4 rotatable bonds, primarily due to the tert-butyl group and the N-O-S bond [1]. A comparator where the tert-butoxy group is replaced by a directly attached N-acyl group (e.g., N-acetyl derivative) would have fewer rotatable bonds (e.g., 3), reducing conformational entropy. This increased flexibility can be a double-edged sword: it may allow the molecule to adopt a conformation that optimally fits a target binding pocket, but it also incurs an entropic penalty upon binding. The exact number of rotatable bonds is a critical input for computational models predicting binding affinity and is a key differentiator from less flexible analogs.

Drug Design Conformational Analysis Binding Affinity

Synthetic Handle and Chemoselective Stability: Differentiating N-tert-butoxy from N-alkyl Sulfonamides in Multi-step Synthesis

The N-tert-butoxy group is not just a substituent; it is a functional handle with distinct chemoselective reactivity. A study on the chemoselective cleavage of sulfonamides by aluminum halides demonstrates that while N-alkyl groups on sulfonamides can be cleaved by AlI3, AlCl3 preferentially cleaves N-acyl groups [1]. This class-level inference suggests that the N-tert-butoxy group, being an N-alkoxy moiety, occupies a unique reactivity space. It is more stable to acidic conditions than an N-alkyl group (which might undergo dealkylation) but can be cleaved orthogonally to other protecting groups. For a compound like 2-Bromo-N-tert-butoxybenzene-1-sulfonamide, this means the tert-butoxy group can serve as a traceless protecting group for the sulfonamide N-H during a synthetic sequence involving nucleophilic substitution at the bromine atom, a strategic advantage not available with simple N-methyl or N-phenyl sulfonamides which are chemically inert.

Organic Synthesis Protecting Groups Chemoselectivity

Enzymatic Stability: N-tert-butoxy Sulfonamides as Stable Isosteres vs. Hydrolytically Labile N-Acyl Analogs

A key differentiator for the N-tert-butoxy motif is its exceptional stability against enzymatic hydrolysis. A foundational study on sulfonamide prodrugs demonstrated that N-alkoxycarbonyl derivatives (of which N-tert-butoxy is a direct structural analog) of primary sulfonamides are very resistant to undergo chemical or enzymatic hydrolysis, whereas N-acyl derivatives of secondary sulfonamides are easily hydrolyzed enzymatically [1]. This class-level inference means that 2-Bromo-N-tert-butoxybenzene-1-sulfonamide is expected to be metabolically stable and not readily converted to its primary sulfonamide counterpart in biological media. In contrast, an N-acyl analog like 2-bromo-N-acetylbenzenesulfonamide would be susceptible to enzymatic cleavage, releasing the active primary sulfonamide. This differential stability is a critical parameter when designing in vivo studies or interpreting results from cell-based assays, as the presence or absence of an active metabolite can drastically alter the observed pharmacological effect.

Metabolic Stability Prodrug Design Drug Metabolism

High-Value Procurement and Application Scenarios for 2-Bromo-N-tert-butoxybenzene-1-sulfonamide (CAS 145004-90-6)


Design and Optimization of Metabolically Stable, Lipophilic Chemical Probes for Target Engagement Studies

Use 2-Bromo-N-tert-butoxybenzene-1-sulfonamide as a starting scaffold for developing stable chemical probes where metabolic stability is paramount. The evidence shows that the N-tert-butoxy group confers high resistance to enzymatic hydrolysis compared to N-acyl analogs [1]. Coupled with an XLogP3 of 2.6, which indicates good passive permeability, this compound is well-suited for cell-based assays requiring a stable and cell-permeable inhibitor. The ortho-bromo substituent can be exploited as a synthetic handle for late-stage diversification via cross-coupling reactions, enabling the creation of focused libraries of metabolically robust sulfonamide probes.

Synthesis of Complex Molecules Requiring Orthogonal Protecting Group Strategies

Employ this compound as a building block in multi-step organic synthesis where the N-tert-butoxy group functions as an orthogonal protecting group for the sulfonamide N-H. Class-level evidence demonstrates that this N-alkoxy motif can be chemoselectively cleaved under mild Lewis acid conditions (e.g., AlCl3) that do not affect common N-alkyl or N-acyl protecting groups [2]. This allows for the sequential functionalization of the ortho-bromo substituent (e.g., via Suzuki-Miyaura coupling) while the sulfonamide nitrogen remains protected, providing a strategic advantage in synthesizing complex, polyfunctional sulfonamide-containing architectures.

Development of Novel Carbonic Anhydrase Inhibitors with Improved Isoform Selectivity

Leverage 2-Bromo-N-tert-butoxybenzene-1-sulfonamide as a core scaffold for designing selective carbonic anhydrase (CA) inhibitors. The sulfonamide group is a well-established zinc-binding group for CA, and the ortho-bromo substituent is known to influence isoform selectivity by sterically interacting with the active site cleft [3]. The unique combination of this selectivity handle with the metabolically stable N-tert-butoxy group offers a path to develop potent and long-lasting CA inhibitors. The compound can be functionalized at the bromine position to explore additional interactions with the enzyme's hydrophobic pocket, guided by the high lipophilicity (XLogP3 2.6) and distinct polar surface area (tPSA 63.8 Ų) of the scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-tert-butoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.